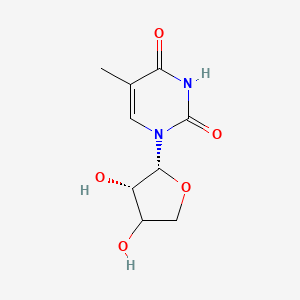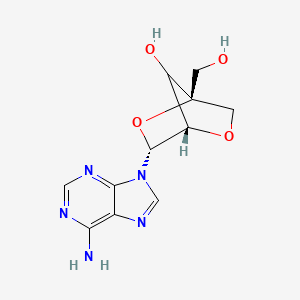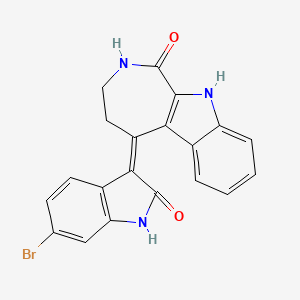
SARS-CoV-2-IN-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-42 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-42 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core molecular framework, often through cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and stability. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are fine-tuned.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Automation and Continuous Flow Techniques: These methods enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its interactions with biological molecules to understand its inhibitory effects on SARS-CoV-2.
Medicine: The compound is explored for its potential as an antiviral drug, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: It serves as a lead compound in the development of new antiviral agents and diagnostic tools.
Wirkmechanismus
SARS-CoV-2-IN-42 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to key viral proteins, inhibiting their function and preventing the virus from replicating. This includes:
Inhibition of Viral Enzymes: The compound targets enzymes essential for viral replication, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).
Disruption of Viral Entry: It may interfere with the virus’s ability to enter host cells by binding to the spike protein or host cell receptors like ACE2.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase.
Favipiravir: Another antiviral that inhibits RNA polymerase.
Hydroxychloroquine: A compound with different mechanisms but used in COVID-19 treatment.
Uniqueness
SARS-CoV-2-IN-42 is unique due to its specific binding affinity and inhibitory effects on multiple viral targets, making it a promising candidate for further development. Its ability to target both viral replication and entry pathways sets it apart from other compounds.
Eigenschaften
Molekularformel |
C20H20O7 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2Z)-6-(methoxymethoxy)-2-[[4-methoxy-2-(methoxymethoxy)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-25-15-6-7-16-18(10-15)27-19(20(16)21)8-13-4-5-14(24-3)9-17(13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-8- |
InChI-Schlüssel |
NMDSOJKVLDUMAF-UWVJOHFNSA-N |
Isomerische SMILES |
COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OCOC)/O2 |
Kanonische SMILES |
COCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OCOC)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





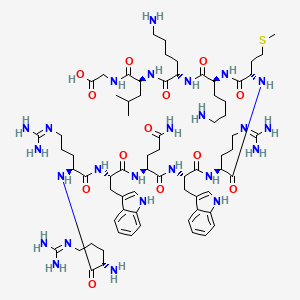



![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
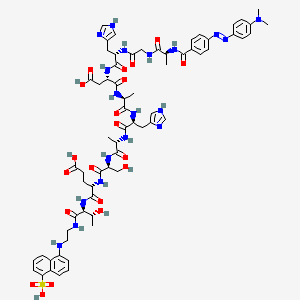
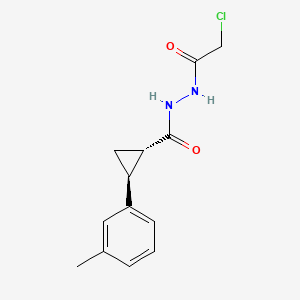
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
